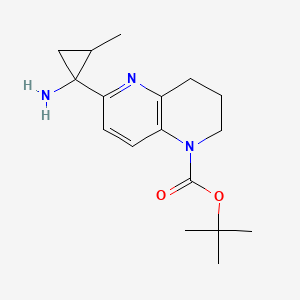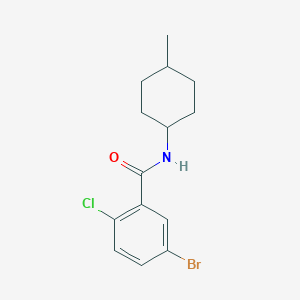
1-(2-Bromo-4-iodophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-iodophenyl)urea is an organic compound with the molecular formula C7H6BrIN2O. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to a urea moiety. The unique combination of halogens in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(2-Bromo-4-iodophenyl)urea typically involves the reaction of 2-bromo-4-iodoaniline with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-4-iodophenyl)urea undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-iodophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-iodophenyl)urea involves its interaction with specific molecular targets. The presence of halogens in its structure allows it to form strong interactions with biological molecules, potentially disrupting their normal function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-(2-Bromo-4-iodophenyl)urea can be compared with other halogenated phenylureas, such as:
- 1-(2-Chloro-4-iodophenyl)urea
- 1-(2-Bromo-4-fluorophenyl)urea
- 1-(2-Iodo-4-chlorophenyl)urea
These compounds share similar structural features but differ in the specific halogens attached to the phenyl ring. The unique combination of bromine and iodine in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H6BrIN2O |
|---|---|
Peso molecular |
340.94 g/mol |
Nombre IUPAC |
(2-bromo-4-iodophenyl)urea |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
Clave InChI |
ADUOSCNNHYBTLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)Br)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)




![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



